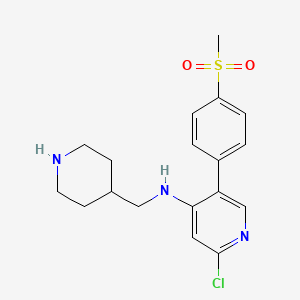

2-chloro-5-(4-(methylsulfonyl)phenyl)-N-(piperidin-4-ylmethyl)pyridin-4-amine

Description

Properties

IUPAC Name |

2-chloro-5-(4-methylsulfonylphenyl)-N-(piperidin-4-ylmethyl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O2S/c1-25(23,24)15-4-2-14(3-5-15)16-12-22-18(19)10-17(16)21-11-13-6-8-20-9-7-13/h2-5,10,12-13,20H,6-9,11H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMAOVRANQUUKIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C=C2NCC3CCNCC3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Pyridine Core with 2-Chloro and 5-Substituents

The preparation of 2-chloro-5-substituted pyridines often starts from 2-amino-5-substituted pyridines, which undergo diazotization followed by substitution to introduce the chlorine at the 2-position. For example, 2-amino-5-nitropyridine can be diazotized and converted to 2-chloro-5-nitropyridine using sodium nitrite and hydrochloric acid under controlled low temperatures (0–5°C), followed by chlorination with phosphorus oxychloride in the presence of N,N-diethyl aniline at 120–125°C for 5–8 hours.

This method can be adapted to prepare 2-chloro-5-(4-(methylsulfonyl)phenyl)pyridine derivatives by replacing the nitro group with the appropriate aryl substituent through palladium-catalyzed coupling or nucleophilic aromatic substitution.

Introduction of the 4-(Methylsulfonyl)phenyl Group at the 5-Position

The aryl substitution at the 5-position can be achieved via Suzuki or Buchwald-Hartwig coupling reactions using aryl boronic acids or aryl halides with the 5-position halogenated pyridine intermediate.

For example, palladium-catalyzed amination and coupling reactions have been reported for similar pyrimidine and pyridine derivatives, where the aryl group bearing a methylsulfonyl substituent is introduced under mild conditions using ligands such as xantphos and Pd2(dba)3.

N-Substitution with Piperidin-4-ylmethyl Group

The N-substitution on the pyridin-4-amine nitrogen with a piperidin-4-ylmethyl group typically proceeds via nucleophilic substitution reactions.

A common approach is the reaction of the 4-aminopyridine intermediate with a piperidin-4-ylmethyl halide or tosylate under basic conditions (e.g., potassium carbonate or sodium carbonate) in polar aprotic solvents such as N,N-dimethylformamide or N-methyl-2-pyrrolidone at elevated temperatures (80–130°C).

Alternatively, Buchwald-Hartwig amination using palladium catalysis can be employed to couple the amine with piperidine derivatives efficiently.

Detailed Synthetic Procedure Example

A representative synthetic route based on literature patents and research articles is as follows:

Reaction Conditions and Optimization

Temperature: The chlorination step requires elevated temperatures (120–130°C), while coupling and alkylation steps are typically performed between 80°C and 130°C.

Solvents: Polar aprotic solvents like N,N-dimethylformamide, N-methyl-2-pyrrolidone, or dimethyl sulfoxide are preferred for coupling and alkylation reactions due to their ability to dissolve both organic and inorganic reagents and facilitate nucleophilic substitutions.

Bases: Sodium carbonate, potassium carbonate, and triethylamine are commonly used bases to neutralize acids formed during the reactions and to promote nucleophilic substitutions.

Catalysts: Palladium-based catalysts with appropriate ligands (e.g., xantphos) are essential for efficient cross-coupling reactions.

Research Findings and Yields

The diazotization and chlorination steps yield 2-chloro-5-substituted pyridine intermediates in moderate to high yields (60–85%), with purity confirmed by TLC and NMR.

Suzuki coupling reactions introducing the methylsulfonylphenyl group proceed efficiently with isolated yields generally between 65% and 85%, depending on the catalyst system and reaction time.

The final N-alkylation step with piperidin-4-ylmethyl derivatives typically achieves yields of 50–75%, with reaction times ranging from several hours to overnight, depending on temperature and reagent reactivity.

Summary Table of Preparation Steps

Notes on Purification and Characterization

After each step, purification is commonly performed by extraction, recrystallization, or silica gel column chromatography.

Characterization techniques include NMR (1H, 13C), HRMS, and TLC to confirm structure and purity.

The final compound’s identity is confirmed by matching spectral data with expected values, including chemical shifts corresponding to the pyridine ring, methylsulfonyl group, and piperidinyl moiety.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(4-(methylsulfonyl)phenyl)-N-(piperidin-4-ylmethyl)pyridin-4-amine can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Dechlorinated pyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-5-(4-(methylsulfonyl)phenyl)-N-(piperidin-4-ylmethyl)pyridin-4-amine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-5-(4-(methylsulfonyl)phenyl)-N-(piperidin-4-ylmethyl)pyridin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chloro and methylsulfonyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Comparisons

Core Structure and Bioactivity

- The target compound’s pyridine core differs from the pyrimidine cores of most analogs (e.g., ). Pyrimidines are more commonly associated with antimicrobial and enzyme-inhibitory activities due to their resemblance to nucleic acid bases . Pyridines, however, are often explored for kinase inhibition or CNS-targeted therapies .

- The methylsulfonyl group in the target compound contrasts with methylthio () or ethylbenzenesulfonyl () groups. Sulfonyl groups improve solubility and metabolic stability compared to thioethers .

Substituent Effects on Physicochemical Properties

- The piperidin-4-ylmethyl group in the target compound provides greater conformational flexibility than rigid piperazine () or phenethylamine () moieties. This flexibility may enhance binding to diverse biological targets .

- Chlorine at position 2 (pyridine) or 5 (pyrimidine) is a common feature across analogs, contributing to hydrophobic interactions and halogen bonding in receptor binding .

Synthetic Routes and Yields

- The synthesis of the target compound likely follows methods similar to , where pyridine derivatives are synthesized via Pd-catalyzed coupling (yields: 67–81%) .

- In contrast, pyrimidine analogs (e.g., ) often employ cyclocondensation reactions with thioureas or amidines, achieving moderate yields (50–75%) .

Biological Activity Trends

- Compounds with fluorophenyl or methoxyphenyl groups () exhibit antibacterial activity, while methylsulfonylphenyl derivatives (target compound) are hypothesized to target inflammatory pathways due to sulfonyl group interactions with COX-2 .

- Piperidine/piperazine-containing analogs (, target compound) are frequently explored for CNS penetration, whereas phenethylamine derivatives () target peripheral enzymes .

Biological Activity

2-chloro-5-(4-(methylsulfonyl)phenyl)-N-(piperidin-4-ylmethyl)pyridin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

The molecular formula of the compound is C18H22ClN3O2S, with a molecular weight of 379.9 g/mol. The structure features a chloro group, a methylsulfonyl moiety, and a piperidine ring, contributing to its biological activity.

The compound operates through several mechanisms, primarily targeting specific receptors and enzymes involved in various biological pathways. It has been noted for its potential as an inhibitor in pathways related to inflammation and cancer.

Target Enzymes and Receptors

- Cyclooxygenase (COX) Inhibition : Related studies have indicated that compounds with similar structures exhibit COX inhibitory activity, suggesting potential anti-inflammatory properties .

- Kinase Inhibition : The compound may also interact with various kinases involved in cell signaling, which could be relevant for cancer treatment.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit antimicrobial properties. For instance, compounds structurally similar to 2-chloro-5-(4-(methylsulfonyl)phenyl)-N-(piperidin-4-ylmethyl)pyridin-4-amine demonstrated significant activity against various bacterial strains in vitro .

Anti-inflammatory Activity

In studies assessing COX inhibition, the compound was found to reduce inflammation markers in cell cultures, indicating its potential utility in treating inflammatory diseases .

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several derivatives against resistant bacterial strains. The results indicated that certain modifications to the piperidine ring enhanced efficacy against Gram-positive bacteria.

- Cancer Cell Line Studies : Another investigation focused on the impact of the compound on cancer cell lines. It was observed to induce apoptosis in specific cancer types, suggesting a pathway through which it may exert anticancer effects.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C18H22ClN3O2S |

| Molecular Weight | 379.9 g/mol |

| Biological Activities | Antimicrobial, Anti-inflammatory |

| Mechanisms | COX inhibition, Kinase inhibition |

| Notable Case Studies | Antimicrobial against resistant strains; Induction of apoptosis in cancer cells |

Q & A

Q. What synthetic methodologies are commonly employed for pyrimidine derivatives like this compound?

Answer: The synthesis of substituted pyrimidines typically involves multi-step reactions, including:

- Coupling reactions : For example, nucleophilic aromatic substitution (SNAr) at the 4-amine position of the pyrimidine core, as described for analogous compounds using piperidine derivatives .

- Functional group modifications : Methylsulfonyl groups are introduced via oxidation of methylthio intermediates using hydrogen peroxide or mCPBA .

- Purification : Column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) and recrystallization (e.g., using ethanol/water) are critical for isolating high-purity products .

Q. How is the molecular conformation of this compound characterized?

Answer: X-ray crystallography is the gold standard for resolving bond angles, dihedral angles, and hydrogen-bonding networks. Key parameters include:

- Dihedral angles : For example, the pyrimidine ring plane vs. substituent phenyl rings (e.g., 12.8°–86.1° in similar compounds ).

- Hydrogen bonding : Intramolecular N–H⋯N bonds stabilize conformations, while weak C–H⋯O or C–H⋯π interactions influence crystal packing .

- Disorder analysis : For disordered moieties (e.g., chlorophenyl groups), refinement with split occupancy models is required .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of kinase inhibition?

Answer: SAR studies focus on substituent effects at key positions:

- Piperidine moiety : Modifications (e.g., methylsulfonyl vs. methoxy) alter steric bulk and hydrogen-bond acceptor capacity, impacting kinase selectivity .

- Chloro substituent : Enhances electrophilicity at the pyrimidine core, critical for covalent binding to ATP pockets in kinases like ALK or c-Src .

- Methylsulfonyl group : Improves solubility and pharmacokinetics by introducing a polar surface area without compromising membrane permeability .

Table 1 : Example SAR Data for Pyrimidine-Based Kinase Inhibitors

| Substituent Position | Modification | IC₅₀ (nM) | Selectivity (vs. Off-Targets) |

|---|---|---|---|

| C5 (Aryl) | 4-Methylsulfonylphenyl | 3.2 | >100-fold (vs. EGFR) |

| C5 (Aryl) | 4-Methoxyphenyl | 28.7 | 10-fold (vs. EGFR) |

| N4 (Amine) | Piperidin-4-ylmethyl | 1.5 | >500-fold (vs. PI3K) |

Q. What experimental designs address low yields in coupling reactions during synthesis?

Answer: Low yields in SNAr or Buchwald-Hartwig couplings (common in pyrimidine synthesis) are mitigated by:

- Catalyst optimization : Pd(OAc)₂/Xantphos systems improve coupling efficiency for sterically hindered amines .

- Temperature control : Reactions performed at 80–100°C in toluene/DMF mixtures reduce side-product formation .

- Protecting groups : Temporary Boc protection of piperidine amines prevents undesired side reactions .

Q. How are crystallographic challenges resolved for polymorphic forms?

Answer: Polymorphism in pyrimidine derivatives is addressed by:

- Solvent screening : Crystallization from EtOAc/hexane vs. MeOH/water can yield distinct polymorphs with varied hydrogen-bond networks .

- Variable-temperature XRD : Cooling crystals to 120 K minimizes thermal motion artifacts, improving resolution of disordered regions .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯O vs. π-π stacking) to rationalize stability differences between polymorphs .

Pharmacological & Biological Testing

Q. What in vivo models validate efficacy for kinase inhibitors like this compound?

Answer:

- Xenograft models : SCID mice implanted with ALK-positive NCI-H2228 lung cancer cells; tumor volume reduction is measured post-oral dosing (e.g., 30 mg/kg/day for 21 days) .

- Pharmacokinetics : Plasma exposure (AUC), half-life (t₁/₂), and brain penetration (Kp) are assessed via LC-MS/MS .

- Biomarker analysis : Phosphorylation of downstream targets (e.g., STAT3) in tumor lysates confirms target engagement .

Q. How is preliminary toxicity assessed during lead optimization?

Answer:

- hERG assay : Patch-clamp electrophysiology evaluates cardiac risk (IC₅₀ >10 μM preferred) .

- CYP inhibition screening : Microsomal assays identify metabolic interference (e.g., CYP3A4/2D6 inhibition) .

- In vitro cytotoxicity : HepG2 or HEK293 cells are dosed (0.1–100 μM) to estimate IC₅₀ values for general cytotoxicity .

Methodological Pitfalls & Solutions

Q. Why might hydrogen-bonding networks differ between computational models and crystal structures?

Answer:

- Solvent effects : MD simulations often neglect crystallization solvents (e.g., water/EtOH), which participate in H-bonding .

- Conformational flexibility : Static DFT calculations may miss low-energy conformers observed in dynamic crystallographic disorder .

- Electrostatic approximations : Charge distribution in force fields (e.g., OPLS) may underestimate polarization effects in sulfonyl groups .

Q. How to mitigate batch-to-batch variability in biological assays?

Answer:

- Strict QC protocols : HPLC purity >98% (C18 column, 254 nm), residual solvent analysis via GC-MS .

- Lyophilization : Store compounds as stable trifluoroacetate salts to prevent hygroscopic degradation .

- Blinded testing : Randomize compound batches across assay plates to control for experimental bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.